molecular formula C17H13N3O B2890419 2'-cyano-N-(cyanomethyl)-N-methyl-[1,1'-biphenyl]-2-carboxamide CAS No. 1311533-53-5

2'-cyano-N-(cyanomethyl)-N-methyl-[1,1'-biphenyl]-2-carboxamide

Cat. No.: B2890419
CAS No.: 1311533-53-5
M. Wt: 275.311
InChI Key: GFQONTSTYSOTIK-UHFFFAOYSA-N
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Description

2'-Cyano-N-(cyanomethyl)-N-methyl-[1,1'-biphenyl]-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a biphenyl core, cyano groups, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2'-Cyano-N-(cyanomethyl)-N-methyl-[1,1'-biphenyl]-2-carboxamide typically involves multi-step organic reactions. One common approach is the Ullmann condensation , where a biphenyl derivative is coupled with a cyano-containing compound under palladium-catalyzed conditions. The reaction conditions often require high temperatures and the presence of a base to facilitate the coupling process.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as flow reactors and microreactors can be employed to optimize reaction conditions, reduce waste, and improve yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium cyanide (NaCN) or potassium iodide (KI).

  • Addition: Electrophilic addition reactions may involve reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of cyano-substituted biphenyl derivatives.

  • Addition: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for synthesizing other complex organic molecules. Its cyano and carboxamide groups make it a valuable building block for creating pharmaceuticals, agrochemicals, and advanced materials.

Biology: Biologically, 2'-Cyano-N-(cyanomethyl)-N-methyl-[1,1'-biphenyl]-2-carboxamide has shown potential as a bioactive molecule. It can be used in the development of enzyme inhibitors, receptor antagonists, and other therapeutic agents.

Medicine: In medicine, this compound is being explored for its pharmacological properties. It may have applications in treating various diseases, including cancer, due to its ability to interact with biological targets and pathways.

Industry: Industrially, this compound is used in the production of high-performance polymers, coatings, and electronic materials. Its unique chemical properties make it suitable for applications requiring stability and durability.

Mechanism of Action

The mechanism by which 2'-Cyano-N-(cyanomethyl)-N-methyl-[1,1'-biphenyl]-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The cyano and carboxamide groups can form hydrogen bonds and other non-covalent interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes and pathways, leading to therapeutic effects.

Comparison with Similar Compounds

  • 2'-Cyano-N-(cyanomethyl)-N-ethyl-[1,1'-biphenyl]-2-carboxamide

  • 2'-Cyano-N-(cyanomethyl)-N-phenyl-[1,1'-biphenyl]-2-carboxamide

  • 2'-Cyano-N-(cyanomethyl)-N-(2-methoxyethyl)-[1,1'-biphenyl]-2-carboxamide

Uniqueness: Compared to these similar compounds, 2'-Cyano-N-(cyanomethyl)-N-methyl-[1,1'-biphenyl]-2-carboxamide stands out due to its methyl group, which can influence its physical, chemical, and biological properties. This subtle difference can lead to variations in reactivity, solubility, and biological activity.

Properties

IUPAC Name

N-(cyanomethyl)-2-(2-cyanophenyl)-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O/c1-20(11-10-18)17(21)16-9-5-4-8-15(16)14-7-3-2-6-13(14)12-19/h2-9H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQONTSTYSOTIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#N)C(=O)C1=CC=CC=C1C2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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